molecular formula C11H17NO4S B1612649 Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate CAS No. 73956-16-8

Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate

Cat. No. B1612649
Key on ui cas rn: 73956-16-8
M. Wt: 259.32 g/mol
InChI Key: PPORIIMLVGSHLO-UHFFFAOYSA-N
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Patent
US08877805B2

Procedure details

2-(Diethoxymethyl)-4-thiazolecarboxylic acid ethyl ester (2.90 g, 11.8 mmol) synthesized according to Bull. Chem. Soc. Jpn., 58, 352 (1985), which is incorporated herein by reference in its entirety, was dissolved in acetone (37.3 mL), 1N aqueous hydrochloric acid solution (3.73 mL) was added, and the mixture was stirred with heating at 60° C. for 4 hours. After evaporation of the solvent, the mixture was worked up according to a conventional method to give the title compound as a crude product (2.13 g).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
3.73 mL
Type
reactant
Reaction Step Two
Quantity
37.3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[N:7]=[C:8]([CH:11](OCC)[O:12]CC)[S:9][CH:10]=1)=[O:5])[CH3:2].Cl>CC(C)=O>[CH2:1]([O:3][C:4]([C:6]1[N:7]=[C:8]([CH:11]=[O:12])[S:9][CH:10]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1)C(OCC)OCC
Step Two
Name
Quantity
3.73 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
37.3 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(SC1)C=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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